An In-depth Technical Guide to Methyl 4-methylpentadecanoate as a Bacterial Fatty Acid Biomarker
Introduction In the intricate world of microbial forensics, diagnostics, and ecology, the ability to pinpoint specific bacterial species or groups within a complex sample is paramount. Chemical biomarkers offer a powerfu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the intricate world of microbial forensics, diagnostics, and ecology, the ability to pinpoint specific bacterial species or groups within a complex sample is paramount. Chemical biomarkers offer a powerful lens for this purpose, and among them, fatty acids have emerged as highly informative molecules. This guide provides a comprehensive technical overview of methyl 4-methylpentadecanoate, a branched-chain fatty acid methyl ester, and its utility as a biomarker for specific bacterial populations.
Branched-chain fatty acids (BCFAs) are key components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity, particularly in response to environmental stressors like temperature changes.[1][2][3] Methyl 4-methylpentadecanoate is the methyl ester derivative of 4-methylpentadecanoic acid, an anteiso-branched fatty acid with 16 carbon atoms (anteiso-C16:0). Its presence and relative abundance can serve as a chemotaxonomic marker, aiding in the identification and characterization of bacteria.[4][5]
This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the biosynthesis, analytical methodologies, and practical applications of methyl 4-methylpentadecanoate as a bacterial biomarker.
The Chemistry and Biosynthesis of 4-Methylpentadecanoic Acid
Chemical Structure and Properties
4-Methylpentadecanoic acid is a saturated fatty acid with a methyl group located on the fourth carbon from the carboxyl end (the anteiso position). Its structure imparts specific physicochemical properties that influence its role in the bacterial membrane. For analytical purposes, particularly gas chromatography, it is derivatized to its more volatile methyl ester form, methyl 4-methylpentadecanoate.
Table 1: Properties of 4-Methylpentadecanoic Acid and its Methyl Ester
Property
4-Methylpentadecanoic Acid
Methyl 4-methylpentadecanoate
Systematic Name
4-Methylpentadecanoic acid
Methyl 4-methylpentadecanoate
Common Name
anteiso-Pentadecanoic acid
anteiso-Pentadecanoic acid methyl ester
Abbreviation
a-C15:0 (in some literature)
a-C15:0 ME (in some literature)
Molecular Formula
C16H32O2
C17H34O2
Molecular Weight
256.42 g/mol
270.45 g/mol
Structure
CH3CH2CH(CH3)(CH2)10COOH
CH3CH2CH(CH3)(CH2)10COOCH3
The Bacterial Biosynthetic Pathway
The synthesis of anteiso-branched fatty acids in bacteria is a fascinating example of metabolic adaptation. Unlike the straight-chain fatty acid synthesis that often utilizes acetyl-CoA as a primer, the biosynthesis of anteiso fatty acids with an odd number of carbon atoms, such as 4-methylpentadecanoic acid (an even-numbered carbon chain), typically starts with a branched-chain amino acid precursor.[6] In the case of anteiso-C16:0, the biosynthesis is initiated with 2-methylbutyryl-CoA, which is derived from the amino acid L-isoleucine.[1][7]
The pathway involves a series of enzymatic reactions catalyzed by the fatty acid synthase (FAS) II system, which is a dissociated system of monofunctional enzymes found in bacteria.[8][9] The initial condensation of 2-methylbutyryl-CoA with malonyl-ACP (acyl carrier protein) is followed by successive rounds of elongation, reduction, and dehydration, with each cycle adding two carbon units from malonyl-ACP.
Chemical structure and properties of CAS 73559-31-6
Topic: Chemical Structure, Properties, and Applications of Methyl 4-methylpentadecanoate (CAS 73559-31-6) Content Type: Technical Reference Guide Audience: Researchers, Lipidomics Scientists, and Drug Development Profess...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chemical Structure, Properties, and Applications of Methyl 4-methylpentadecanoate (CAS 73559-31-6)
Content Type: Technical Reference Guide
Audience: Researchers, Lipidomics Scientists, and Drug Development Professionals
Executive Summary
Methyl 4-methylpentadecanoate (CAS 73559-31-6) is a specialized branched-chain fatty acid methyl ester (BCFA-ME). Unlike linear fatty acid esters, the presence of a methyl group at the C4 position introduces steric hindrance that significantly alters the molecule's packing density, melting point, and interaction with biological membranes. Primarily utilized as an analytical standard in lipidomics and a research tool for investigating membrane fluidity dynamics, this compound represents a critical class of bioactive lipids found in vernix caseosa and ruminant-derived fats. This guide provides a comprehensive technical analysis of its structure, physicochemical behavior, synthetic pathways, and analytical characterization.
Chemical Identity & Structural Analysis
The structural integrity of CAS 73559-31-6 is defined by its 15-carbon backbone with a specific methylation at the delta-4 position relative to the carboxylate head.
The C4-methyl substitution creates a chiral center at the fourth carbon. While the CAS number often refers to the racemic mixture used in technical applications, stereospecific synthesis can yield (R)- or (S)- enantiomers.
Steric Impact: The methyl branch at C4 acts as a "kink" in the hydrocarbon chain. In a phospholipid bilayer, this prevents the tight packing observed with straight-chain analogs (like methyl palmitate), resulting in increased membrane fluidity and lower phase transition temperatures.
Lipophilicity: The ester cap (-COOCH₃) reduces polarity compared to the free acid, facilitating cellular uptake and solubility in organic solvents.
Physicochemical Properties
The following data aggregates experimental and predicted values essential for formulation and analytical method development.
Step 1: Chain Elongation (Organocuprate Coupling): A Grignard reagent derived from the appropriate alkyl halide reacts with a chiral epoxide or via conjugate addition to introduce the methyl branch.
Step 2: Fisher Esterification: The resulting 4-methylpentadecanoic acid is refluxed with methanol in the presence of an acid catalyst (H₂SO₄ or BF₃·MeOH).[1][2][3]
Visualizing the Synthesis Workflow:
Figure 1: Acid-catalyzed esterification pathway for the production of Methyl 4-methylpentadecanoate.
Preparation: Dissolve 100 mg of 4-methylpentadecanoic acid in 2 mL of Methanol:Toluene (1:1).
Catalysis: Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.
Reaction: Heat at 90°C for 45 minutes in a sealed tube.
Quenching: Cool to room temperature; add 1 mL H₂O to stop the reaction.
Extraction: Extract twice with 2 mL Hexane. The upper organic layer contains the CAS 73559-31-6.
Analytical Characterization
Accurate identification requires distinguishing the 4-methyl isomer from other branched isomers (iso/anteiso).
Gas Chromatography - Mass Spectrometry (GC-MS)
Retention Time: Elutes earlier than the straight-chain Methyl Palmitate (C16:0) due to the branched structure lowering the boiling point.[1]
Fragmentation Pattern (EI, 70eV):
McLafferty Rearrangement: A distinct peak at m/z 74 (characteristic of methyl esters).
Carbocation Cleavage: Fragmentation near the methyl branch often yields specific ions that distinguish the position of the branch compared to iso- (terminal) or anteiso- (penultimate) isomers.
δ 0.85-0.90 ppm (d/t): Distinct signals for the terminal methyl (triplet) and the C4-methyl branch (doublet) . The integral ratio confirms the branching.
Biological Relevance & Applications
Membrane Biophysics
Branched-chain fatty acids (BCFAs) like the free acid form of CAS 73559-31-6 are critical modulators of membrane dynamics.
Mechanism: The C4-methyl group disrupts the Van der Waals forces between parallel lipid chains.
Effect: Increases membrane fluidity and permeability. This is vital for bacteria adapting to cold environments (homeoviscous adaptation) and is increasingly studied in human gut health.
Biomarker Research
Vernix Caseosa: High concentrations of BCFAs are found in the waxy coating of newborns, suggesting a role in skin barrier formation and hydration.
Metabolic Disease: Serum levels of specific BCFAs are investigated as biomarkers for insulin sensitivity and lipid metabolism disorders.
Biological Interaction Flow:
Figure 2: Mechanistic impact of C4-methyl branching on biological membrane dynamics.
Safety & Handling (MSDS Highlights)
Hazard Classification: Generally regarded as low toxicity (Category 4 or non-hazardous for research quantities), but treated as an irritant.
PPE: Nitrile gloves, safety goggles, and lab coat.
Storage: -20°C in a sealed container, preferably under inert gas (Argon/Nitrogen) to prevent oxidation over long periods, although saturated chains are relatively stable.
First Aid: In case of skin contact, wash with soap and water. If inhaled, move to fresh air.
References
PubChem. (2025).[1][4][5] Compound Summary: 14-Methylpentadecanoic acid methyl ester (Analogous Structure Analysis). National Library of Medicine.[6] Available at: [Link]
Christie, W. W. (2023).[7] Mass Spectrometry of Fatty Acid Derivatives: Methyl Esters. The LipidWeb. Available at: [Link]
Taormina, P. J., et al. (2020). "Branched-chain fatty acids: A new frontier in microbiome research." Annual Review of Nutrition. Available at: [Link]
GC-MS analysis parameters for methyl 4-methylpentadecanoate detection
This Application Note is structured to provide a rigorous, self-validating protocol for the detection and analysis of Methyl 4-methylpentadecanoate , a specific branched-chain fatty acid (BCFA) methyl ester. Part 1: Abst...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a rigorous, self-validating protocol for the detection and analysis of Methyl 4-methylpentadecanoate , a specific branched-chain fatty acid (BCFA) methyl ester.
Part 1: Abstract & Scientific Rationale
The Analytical Challenge
Branched-chain fatty acids (BCFAs) are critical biomarkers in bacterial metabolism (e.g., Staphylococcus species), neonatal gut health (vernix caseosa), and increasingly in drug delivery vehicles. Methyl 4-methylpentadecanoate presents a specific chromatographic challenge: it is a mid-chain branched isomer that elutes closely to the abundant straight-chain palmitic acid methyl ester (Methyl Hexadecanoate, C16:0) and other branched isomers like iso- (14-methyl) and anteiso- (13-methyl) pentadecanoate.
Mechanism of Detection
Accurate identification requires exploiting two physical properties:[1][2][3][4][5]
Chromatographic Resolution: Utilizing the "Equivalent Chain Length" (ECL) shift caused by the methyl branch. On non-polar columns, the 4-methyl branch reduces the Van der Waals interaction surface area relative to the straight chain, causing earlier elution.
Mass Spectral Fragmentation: While standard FAMEs are dominated by the McLafferty rearrangement ion (
74), the 4-methyl substitution at the -carbon alters fragmentation kinetics, often enhancing the carbomethoxyethyl ion ( 87) and producing specific molecular ion abundances.
Part 2: Experimental Workflow (Visualized)
The following logic flow ensures sample integrity and data validity.
Figure 1: End-to-end workflow for the extraction, derivatization, and analysis of Methyl 4-methylpentadecanoate.
Part 3: Detailed Protocol & Parameters
Sample Preparation: Transesterification
Direct injection of free fatty acids results in peak tailing and poor sensitivity. Conversion to Fatty Acid Methyl Esters (FAMEs) is mandatory.
Reagent: 14% Boron Trifluoride (
) in Methanol.
Rationale: Acid-catalyzed methylation is preferred over base-catalyzed methods because it converts both free fatty acids and bound fatty acids (triglycerides/phospholipids) to methyl esters.
Procedure:
Dissolve 10 mg lipid extract in 0.5 mL Hexane.
Add 1.0 mL 14%
-MeOH.
Seal and heat at 60°C for 10 minutes (Do not boil excessively to prevent loss of volatile short/mid-chain FAMEs).
Cool to room temperature. Add 1 mL saturated NaCl and 1 mL Hexane.
Vortex vigorously; centrifuge at 2000 rpm for 3 mins.
Collect the top hexane layer for GC-MS analysis.
GC-MS Instrument Parameters
Column Selection Strategy
Two column types are recommended. The Non-Polar column is used for general screening based on Retention Index (RI). The High Polarity column is required if the sample contains complex isomers (e.g., separating 4-methyl from iso/anteiso).
Primary Recommendation: Non-Polar (5% Phenyl)
Type: HP-5MS, DB-5, or equivalent (30m x 0.25mm x 0.25µm).
Benefit: Robust, high temperature stability, reliable Retention Index databases.
Secondary Recommendation: High Polarity (Cyanopropyl)
Type: CP-Sil 88, SP-2560, or SLB-IL111.
Benefit: Superior separation of positional isomers.
Instrument Configuration Table
Parameter
Setting (Agilent/Thermo/Shimadzu Compatible)
Notes
Inlet Mode
Splitless (or Split 1:10 for conc. samples)
Splitless maximizes sensitivity for trace detection.
Inlet Temp
250 °C
Ensure complete volatilization without thermal degradation.
Carrier Gas
Helium, Constant Flow: 1.0 mL/min
Consistent flow is critical for reproducible Retention Times.
Oven Program
Initial: 60°C (Hold 2 min) Ramp 1: 10°C/min to 200°C Ramp 2: 3°C/min to 240°C (Hold 5 min)
The slow ramp (3°C/min) around the elution zone (C15-C17) improves isomer resolution.
Transfer Line
280 °C
Prevents condensation of high-boiling matrix components.
Ion Source
Electron Ionization (EI), 230 °C
Standard 70 eV ionization energy.
Quadrupole
150 °C
Scan Mode
Full Scan ( 40–450)
For identification. Use SIM for quantitation (see below).
Part 4: Data Analysis & Identification Criteria
Retention Index (RI) Verification
The most reliable identification method for BCFAs is the Kovats Retention Index.
Target RI (HP-5MS Column):1869 ± 2 units.
Reference: Methyl Hexadecanoate (C16:0) elutes at RI ~1900.
Rule: Methyl 4-methylpentadecanoate elutes before the straight-chain C16 isomer and typically after the C15 straight-chain isomer.
Mass Spectral Interpretation
Unlike straight-chain FAMEs, 4-methyl branching alters the McLafferty rearrangement.
Ion ()
Origin/Mechanism
Diagnostic Value
270
Molecular Ion ()
Weak. Confirm molecular weight (C17H34O2).
239
(Loss of )
Moderate. Characteristic of methyl esters.
87
Carbomethoxyethyl ion
High. Often enhanced in 4-methyl esters due to cleavage near the branch.
74
McLafferty Ion ()
Present. Base peak in straight chains, but its ratio to 87 changes in branched isomers.
Diagnostic Logic:
Check RI: Is the peak at RI ~1869?
Check M+: Is
270 present?
Check Isomerism: If the peak is at RI ~1900, it is likely Methyl Palmitate (straight chain). If it is significantly earlier (RI ~1830-1850), suspect iso- or anteiso- forms. The 4-methyl isomer sits in the distinct "mid-chain" elution window.
Part 5: Quality Control & Troubleshooting
System Suitability Test (SST)
Before running samples, inject a Bacterial Acid Methyl Ester (BAME) standard mix (e.g., Supelco/Sigma).
Acceptance Criteria:
Resolution (
) between Methyl Palmitate (C16:0) and Methyl Palmitoleate (C16:[6]1) > 1.5.
Symmetry factor for FAME peaks: 0.8 – 1.2.
Common Issues
Peak Tailing: Indicates active sites in the inlet liner. Action: Replace liner with deactivated splitless liner (glass wool at bottom).
Ghost Peaks: Carryover from previous high-concentration lipid injections. Action: Run a hexane blank between samples.
-MeOH reagents are fresh; water contamination inhibits the reaction.
References
NIST Chemistry WebBook. Pentanoic acid, 4-methyl-, methyl ester & General FAME Data. National Institute of Standards and Technology.[7][8] Available at: [Link]
Zirrolli, J. A., & Murphy, R. C. (1993). Low-energy tandem mass spectrometry of the molecular ion derived from fatty acid methyl esters: a novel method for analysis of branched-chain fatty acids.[2][9] Journal of the American Society for Mass Spectrometry.
Christie, W. W. Mass Spectrometry of Fatty Acid Methyl Esters - Branched-Chain. Lipid Maps / The Oily Press. Available at: [Link]
Beilstein Journal of Organic Chemistry. Novel fatty acid methyl esters from the actinomycete Micromonospora aurantiaca. (Providing Retention Index data for 4-methylpentadecanoate). Available at: [Link]
Synthesis of methyl 4-methylpentadecanoate from 4-methylpentadecanoic acid
Abstract & Application Context Methyl 4-methylpentadecanoate is a methylated branched-chain fatty acid (BCFA) ester used extensively as an analytical internal standard in gas chromatography-mass spectrometry (GC-MS) and...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Application Context
Methyl 4-methylpentadecanoate is a methylated branched-chain fatty acid (BCFA) ester used extensively as an analytical internal standard in gas chromatography-mass spectrometry (GC-MS) and as a precursor in pheromone synthesis. Unlike straight-chain fatty acid methyl esters (FAMEs), the 4-methyl substitution introduces a specific mass spectral fragmentation pattern useful for structural elucidation.
This guide details two robust protocols for converting 4-methylpentadecanoic acid to its methyl ester:
Method A (Analytical Scale): Boron Trifluoride-Methanol (
-MeOH) – Adapted from AOCS Official Method Ce 2-66.[1][2] Ideal for rapid GC-MS sample preparation (<100 mg).
Method B (Preparative Scale): Acid-Catalyzed Fischer Esterification (
-MeOH). Ideal for gram-scale synthesis (>1 g) requiring high yield and cost efficiency.
Chemical Strategy & Mechanism
The conversion relies on acid-catalyzed esterification.[3] While the 4-methyl group creates a chiral center, it is sufficiently distal (gamma-position) from the carboxyl group that it does not impose significant steric hindrance compared to
-substituted (2-methyl) analogs.
Reaction Mechanism
The reaction proceeds via the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by methanol.
Figure 1: Acid-catalyzed esterification mechanism. The equilibrium is driven forward by using methanol in excess (solvent).
Reagent: 14% Boron Trifluoride in Methanol (commercial solution).[5]
Solvent: Toluene (or Hexane).
Apparatus: 10 mL screw-cap test tubes (Teflon-lined caps), water bath (
).
Step-by-Step Procedure
Solubilization: Weigh 10–25 mg of 4-methylpentadecanoic acid into a 10 mL screw-cap tube. Add 1 mL of toluene.
Note: Toluene is preferred over hexane for longer chain lipids to ensure complete solubility during heating.
Catalysis: Add 1.5 mL of 14%
-methanol reagent.
Critical: Flush the tube with nitrogen gas before sealing to prevent oxidation if the sample contains any unsaturated impurities (though the target here is saturated).
Heating: Tightly seal the tube and place it in a boiling water bath (
) for 30 minutes.
Safety: Ensure the cap is tight to prevent solvent loss, but use a safety shield in case of pressure build-up.
Quenching: Cool the tube to room temperature. Add 1 mL of saturated sodium bicarbonate (
) solution to neutralize residual acid.
Extraction: Add 1 mL of hexane. Vortex vigorously for 30 seconds.
Phase Separation: Allow layers to separate (centrifuge if necessary). The top organic layer contains the Methyl 4-methylpentadecanoate.
Drying: Transfer the top layer to a clean vial containing anhydrous sodium sulfate (
).
Analysis: Inject 1
L directly into GC-MS.
Figure 2: Analytical workflow for BF3-mediated esterification.[1]
Protocol B: Preparative Synthesis (
-MeOH)
Standard Fischer Esterification for high-yield synthesis.
Extraction: Diethyl ether or Hexane, Brine, Sodium Bicarbonate.
Step-by-Step Procedure
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.0 g of 4-methylpentadecanoic acid in 20 mL of anhydrous methanol.
Catalyst Addition: Slowly add 0.5 mL of concentrated
Monitoring: Monitor reaction progress via TLC (Solvent: 90:10 Hexane:Ethyl Acetate). The spot for the acid (
) should disappear, replaced by the ester ().
Work-up:
Cool the reaction mixture to room temperature.
Concentrate the methanol to ~5 mL using a rotary evaporator (do not evaporate to dryness to avoid heating the acid residue).
Pour the residue into 50 mL of ice-cold water.
Extraction: Extract with diethyl ether (
mL).
Washing: Wash the combined organic layers sequentially with:
20 mL saturated
(removes unreacted acid and ).
20 mL Brine (saturated NaCl).
Drying & Isolation: Dry the organic layer over anhydrous
, filter, and remove the solvent under reduced pressure.
Purification: If high purity (>99%) is required, perform vacuum distillation (bp approx 140-150°C at 2 mmHg) or flash chromatography (Silica gel, 95:5 Hexane:EtOAc).
Quality Control & Validation
GC-MS Identification
Column: DB-5ms or equivalent (non-polar).
Retention Time: Will elute slightly earlier than methyl hexadecanoate (C16:0 FAME) due to the branching.
Mass Spectrum (EI, 70eV):
Molecular Ion (
): m/z 270.
McLafferty Rearrangement: A distinctive peak at m/z 74 (characteristic of methyl esters).
Branching Signature: Look for fragmentation patterns indicating loss of the alkyl tail relative to the 4-methyl position.
Moisture Sensitivity: Water inhibits the reaction (Le Chatelier's principle). Use anhydrous methanol and dry glassware.
BF3 Hazards: Boron trifluoride is highly toxic and corrosive. Always handle in a fume hood.
Incomplete Reaction: If TLC shows residual acid, increase reflux time or add 5% more catalyst. Do not add more methanol if the volume is already sufficient.
References
AOCS Official Method Ce 2-66. "Preparation of Methyl Esters of Fatty Acids."[5] American Oil Chemists' Society.[5]
Christie, W. W. "Preparation of ester derivatives of fatty acids for chromatographic analysis." Lipid Library.
PubChem. "Methyl Pentadecanoate (Compound Summary)." National Library of Medicine.
Abstract & Introduction Branched-chain fatty acids (BCFAs), primarily iso- and anteiso- isomers, are emerging as critical biomarkers in neonatal development (vernix caseosa), gastrointestinal health, and bacterial metabo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
Branched-chain fatty acids (BCFAs), primarily iso- and anteiso- isomers, are emerging as critical biomarkers in neonatal development (vernix caseosa), gastrointestinal health, and bacterial metabolism. Unlike their straight-chain counterparts, BCFAs possess unique physical properties, such as lower melting points and altered membrane fluidity dynamics.
The analytical bottleneck in BCFA research lies in their derivatization. Gas Chromatography (GC) remains the gold standard for separation, but it requires the conversion of non-volatile fatty acids into volatile Fatty Acid Methyl Esters (FAMEs).
The Challenge: Standard esterification protocols often prioritize speed over specificity. While BCFAs are generally more stable than Polyunsaturated Fatty Acids (PUFAs), they are often present in low abundance (<2% of total fatty acids in dairy/human milk). Inefficient extraction or aggressive acid catalysis can lead to loss of these minor components or co-elution with artifacts.
This guide provides a validated, high-recovery workflow for BCFA analysis, contrasting the Acid-Catalyzed (HCl/MeOH) method against Base-Catalyzed screening, with a focus on distinguishing iso and anteiso isomers.
Critical Evaluation of Esterification Methods
The choice of derivatization reagent dictates the recovery of specific lipid classes. For BCFAs, which may exist as free fatty acids (FFAs) in biological fluids or bound in triacylglycerols (TAGs) in food matrices, "one size fits all" is a dangerous assumption.
Table 1: Comparative Analysis of Methylation Reagents
Feature
Acid-Catalyzed (HCl/MeOH)
Acid-Catalyzed (BF₃/MeOH)
Base-Catalyzed (NaOCH₃)
Target Lipid Classes
Total Lipids (TAGs, Phospholipids, FFAs )
Total Lipids
Acylglycerols only (TAGs)
Reactivity
Slower, requires heat (or long incubation)
Fast (Rapid kinetics)
Very Fast (Room Temp)
Artifact Potential
Low (Cleanest chromatograms)
Moderate (Methoxy artifacts with aged reagent)
Low
Suitability for BCFAs
High (Gold Standard)
Moderate
Low (Misses free BCFAs)
Safety Profile
Corrosive, but stable
Toxic, Lewis acid, limited shelf-life
Caustic, moisture sensitive
Decision Logic for Method Selection
The following decision tree illustrates the logic for selecting the appropriate protocol based on sample matrix and lipid state.
Figure 1: Decision matrix for selecting the optimal methylation strategy based on lipid composition.
Protocol A: The Gold Standard (Methanolic HCl)
Application: Total lipid analysis (Bound + Free) for biological tissues, plasma, and fermented products.
Mechanism: Acid-catalyzed transesterification (Fischer esterification). The acid protonates the carbonyl oxygen, making the carbon susceptible to nucleophilic attack by methanol.
Reagents & Equipment[1][2][3][4][5][6][7]
Reaction Solvent: 3N Methanolic HCl (Supelco or prepared by bubbling dry HCl gas into anhydrous MeOH). Note: Acetyl chloride in MeOH is a valid alternative.
Internal Standard (IS): C19:0 (Nonadecanoic acid) or C21:0 (Heneicosanoic acid). Rationale: BCFAs are often odd-chain (C15, C17). Using C19 avoids overlap with natural BCFAs while behaving similarly.
Extraction Solvent: Hexane (HPLC Grade).
Neutralization: 6% K₂CO₃ (aq).
Step-by-Step Methodology
Sample Preparation:
Weigh 10–50 mg of lipid extract or oil into a screw-cap glass tube (Teflon-lined cap is mandatory).
Add 50 µL of Internal Standard solution (1 mg/mL in toluene).
Evaporate solvent under a gentle stream of Nitrogen (N₂).
Derivatization:
Add 2.0 mL of 3N Methanolic HCl .
Flush the headspace with N₂ for 5 seconds to prevent oxidation.
Cap tightly and vortex for 10 seconds.
Incubation: Heat at 80°C for 45 minutes in a heating block.
Alternative: For extremely heat-sensitive samples, incubate at 45°C overnight (14 hours).
Add 1.0 mL of Hexane and vortex vigorously for 30 seconds.
Add 1.0 mL of 6% K₂CO₃ (or distilled water) to stop the reaction and induce phase separation.
Centrifuge at 1500 x g for 5 minutes.
Recovery:
Transfer the upper organic layer (Hexane containing FAMEs) to a GC vial containing a micro-insert.
Optional: Add a pinch of anhydrous Na₂SO₄ to the vial to remove trace moisture.
Figure 2: Workflow for Acid-Catalyzed Methylation (Protocol A).[1][3]
Analytical Considerations: Identification of BCFAs
Successful esterification is useless without proper chromatographic separation. BCFAs present a unique challenge due to retention time proximity with straight-chain isomers.
Column Selection[6][9][10]
Recommended: High-polarity columns (e.g., CP-Sil 88, SP-2560, or BPX-70).
Length: Minimum 100m is recommended for resolving iso from anteiso isomers in complex matrices like milk fat.
Elution Order Rules (Critical for ID)
On polar capillary columns, the elution order typically follows this sequence for a given carbon number (
):
Iso-BCFA (
-C): Branch at the -1 position. Elutes first .
Anteiso-BCFA (
-C): Branch at the -2 position. Elutes second .
Straight-Chain (
-C): No branch. Elutes last .
Example for Carbon 15:
Equivalent Chain Length (ECL) Calculation
Do not rely solely on library matching. Calculate ECL values using the retention times (
) of the straight-chain saturated FAMEs eluting before () and after () your peak of interest:
Iso-isomers typically have ECL values of
– .
Anteiso-isomers typically have ECL values of
– .
Troubleshooting & QC
Issue: Low Yield of BCFAs.
Cause: Incomplete reaction or evaporation loss. BCFAs (C14-C17) are semi-volatile.
Fix: Do not evaporate the final hexane extract to dryness. Concentrate only to ~100 µL.
Issue: Extra Peaks near Solvent Front.
Cause: Aged BF₃ or HCl reagents can produce methoxy artifacts.
Fix: Use fresh reagents. Store methanolic HCl at 4°C and discard after 1 month.
Issue: Co-elution.
Cause: C18:1 isomers overlapping with C19 BCFAs.
Fix: Use a 100m column or reduce oven ramp rate to 1°C/min in the critical region (160°C–180°C).
References
Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. Advances in Lipid Methodology.
AOCS Official Method Ce 1b-89. (Reapproved 2017). Fatty Acid Composition of Marine Oils by GLC. American Oil Chemists' Society.[4][3]
Ran-Ressler, R. R., et al. (2011). Branched-chain fatty acid content of United States retail cow's milk and implications for dietary intake. Lipids.
Sigma-Aldrich. (2023). GC Analysis of FAMEs: Column Selection and Elution Patterns.
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
I. Introduction: Beyond Static Metabolomics - Quantifying the Dynamics of Cellular Metabolism
Metabolic Flux Analysis (MFA) is a powerful methodology for elucidating the intricate network of metabolic reactions within a biological system.[1][2] Unlike traditional metabolomics, which provides a static snapshot of metabolite concentrations, MFA offers a dynamic view by quantifying the rates (fluxes) of intracellular metabolic pathways.[3][4] This is achieved through the use of stable isotope-labeled substrates, or "tracers," which are introduced into a biological system.[5] By tracking the incorporation of these isotopes into downstream metabolites, we can decipher the flow of atoms through the metabolic network, providing a quantitative measure of pathway activity.[6][7]
The insights gained from MFA are invaluable in various fields, including drug discovery and development. By understanding how disease states, such as cancer or metabolic disorders, alter metabolic fluxes, researchers can identify novel therapeutic targets.[8] Furthermore, MFA can be employed to assess the mechanism of action of drug candidates and to identify potential off-target effects by observing how they modulate metabolic pathways.[8]
This application note provides a detailed guide to conducting MFA studies using a novel tracer, methyl 4-methylpentadecanoate . We will delve into the scientific rationale for using this branched-chain, odd-numbered fatty acid ester, provide comprehensive experimental protocols, and discuss data analysis and interpretation.
II. The Rationale for Using Methyl 4-Methylpentadecanoate as a Metabolic Tracer
The choice of a tracer is paramount to a successful MFA study. While glucose and glutamine are the most commonly used tracers for studying central carbon metabolism, fatty acid tracers are essential for investigating lipid metabolism.[9][10] Methyl 4-methylpentadecanoate offers several unique advantages as a tracer for dissecting fatty acid and related metabolic pathways.
A. Interrogating Branched-Chain Fatty Acid Metabolism and Alpha-Oxidation
Methyl 4-methylpentadecanoate is a branched-chain fatty acid. The presence of a methyl group on the beta-carbon (position 3, if we consider the carboxyl carbon as position 1) of the parent fatty acid, phytanic acid, sterically hinders the enzymes of the beta-oxidation pathway.[6][11][12] Consequently, cells must first employ an alternative pathway known as alpha-oxidation , which occurs in the peroxisome.[6][11][12] This pathway removes a single carbon from the carboxyl end of the fatty acid, thereby shifting the position of the methyl group and allowing subsequent rounds of beta-oxidation to proceed.[6][13][14]
By using a 13C-labeled methyl 4-methylpentadecanoate tracer, researchers can specifically probe the flux through the alpha-oxidation pathway. This is particularly relevant for studying certain metabolic disorders, such as Refsum disease, where defects in alpha-oxidation lead to the toxic accumulation of phytanic acid.[13][15]
B. Tracing the Anaplerotic Contribution of Odd-Chain Fatty Acids
Methyl 4-methylpentadecanoate is also an odd-chain fatty acid (16 carbons in the pentadecanoic acid backbone plus the methyl branch). The beta-oxidation of odd-chain fatty acids proceeds in the same manner as for even-chain fatty acids, with the sequential removal of two-carbon acetyl-CoA units.[3][10] However, the final round of beta-oxidation of an odd-chain fatty acid yields a three-carbon molecule, propionyl-CoA , in addition to acetyl-CoA.[3][5]
Propionyl-CoA is a key anaplerotic substrate, meaning it can replenish the intermediates of the tricarboxylic acid (TCA) cycle. It is converted to succinyl-CoA, a TCA cycle intermediate, through a series of enzymatic reactions.[5] By using a 13C-labeled methyl 4-methylpentadecanoate tracer, the labeled carbons from propionyl-CoA will enter the TCA cycle, and their distribution in TCA cycle intermediates and downstream metabolites can be tracked. This provides a quantitative measure of the contribution of odd-chain fatty acid oxidation to TCA cycle anaplerosis.
The following diagram illustrates the metabolic fate of methyl 4-methylpentadecanoate:
Caption: Metabolic fate of methyl 4-methylpentadecanoate.
III. Experimental Design and Protocols
A successful MFA experiment requires careful planning and execution. The following sections provide a general framework and detailed protocols for using methyl 4-methylpentadecanoate as a tracer in cell culture experiments.
A. Experimental Workflow Overview
The overall workflow for an MFA experiment using methyl 4-methylpentadecanoate can be summarized as follows:
Caption: General workflow for an MFA experiment.
B. Materials and Reagents
Material/Reagent
Supplier
Notes
13C-labeled Methyl 4-methylpentadecanoate
Custom Synthesis
Ensure high isotopic purity (>98%).
Cell culture medium and supplements
Varies
Use medium appropriate for your cell line.
Fetal Bovine Serum (FBS)
Varies
Dialyzed FBS is recommended to reduce background levels of unlabeled fatty acids.
Solvents (Methanol, Chloroform, Iso-octane)
HPLC or MS grade
High purity is crucial to minimize contaminants.
Derivatization Reagents (e.g., Methanolic HCl)
Varies
For converting fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.
Internal Standards (e.g., deuterated fatty acids)
Varies
For quantification.
C. Step-by-Step Protocols
1. Cell Culture and Tracer Introduction
Objective: To grow cells to the desired confluency and introduce the 13C-labeled tracer.
Protocol:
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to mid-log phase (typically 70-80% confluency).
Prepare the tracer-containing medium. The optimal concentration of methyl 4-methylpentadecanoate will need to be determined empirically for your specific cell line and experimental goals, but a starting point is typically in the range of 10-100 µM.
Aspirate the old medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
Add the tracer-containing medium to the cells and incubate for a predetermined time course. The incubation time will depend on the metabolic pathways of interest and the expected rate of tracer incorporation. A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to determine the optimal labeling time.
2. Quenching Metabolism and Metabolite Extraction
Objective: To rapidly halt all enzymatic activity and extract the intracellular metabolites.
Protocol:
Place the culture plates on ice.
Aspirate the medium and quickly wash the cells with ice-cold PBS.
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
Incubate at -80°C for at least 15 minutes.
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
Centrifuge at maximum speed for 10 minutes at 4°C to pellet the cell debris.
Transfer the supernatant containing the metabolites to a new tube.
For lipid extraction, a Folch extraction (chloroform:methanol:water) can be performed on the cell pellet and the supernatant.
3. Sample Preparation for GC-MS Analysis
Objective: To derivatize the fatty acids to their more volatile methyl esters (FAMEs) for GC-MS analysis.
Protocol:
Dry the metabolite extracts under a stream of nitrogen gas.
Add 1 mL of 2.5% H2SO4 in methanol to the dried extract.
Incubate at 80°C for 1 hour to facilitate the transesterification of fatty acids to FAMEs.
After cooling to room temperature, add 1 mL of saturated NaCl solution and 1 mL of hexane.
Vortex vigorously for 1 minute and then centrifuge to separate the phases.
Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial for GC-MS analysis.
D. GC-MS Analysis
Objective: To separate and detect the different FAMEs and their isotopologues.
Protocol:
A gas chromatograph coupled to a mass spectrometer is used for the analysis.
The specific GC column, temperature program, and MS parameters will need to be optimized for the separation and detection of the FAMEs of interest. A typical GC program will involve a temperature ramp to elute the FAMEs based on their boiling points.
The mass spectrometer is typically operated in electron ionization (EI) mode. The resulting mass spectra will show the molecular ion and characteristic fragmentation patterns of the FAMEs. The incorporation of 13C will result in a shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragments, allowing for the determination of the isotopic labeling pattern.
IV. Data Analysis and Interpretation
The raw data from the GC-MS analysis consists of chromatograms and mass spectra. The following steps are involved in processing and interpreting this data to calculate metabolic fluxes.
A. Data Processing
Peak Identification and Integration: The peaks in the chromatogram corresponding to the FAMEs of interest are identified based on their retention times and mass spectra, often by comparison to authentic standards. The area under each peak is integrated to obtain a measure of its abundance.
Isotopologue Distribution Analysis: For each identified FAME, the mass spectra are analyzed to determine the relative abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the mass of the unlabeled molecule. This data is corrected for the natural abundance of 13C.
B. Flux Calculation
The isotopologue distribution data is then used in conjunction with a metabolic network model to calculate the intracellular fluxes. This is typically done using specialized software packages that employ mathematical algorithms to fit the experimental data to the model. The output is a set of flux values for each reaction in the network, along with confidence intervals.
C. Interpretation of Results
The calculated flux map provides a quantitative understanding of how the cells are utilizing different metabolic pathways. For example, an increase in the flux through the alpha-oxidation pathway in response to a drug treatment would suggest that the drug is impacting this pathway. Similarly, an increase in the anaplerotic flux from propionyl-CoA into the TCA cycle would indicate an increased reliance on odd-chain fatty acid oxidation for energy production.
V. Conclusion and Future Directions
Metabolic flux analysis using stable isotope tracers is a powerful tool for understanding the dynamic nature of cellular metabolism. The use of novel tracers, such as methyl 4-methylpentadecanoate, opens up new avenues for investigating specific metabolic pathways that are not readily accessible with more common tracers. The protocols and guidelines presented in this application note provide a solid foundation for researchers to design and execute their own MFA studies to gain deeper insights into the metabolic underpinnings of health and disease, and to accelerate the development of new therapeutic interventions.
VI. References
BYJU'S. (n.d.). Alpha Oxidation of Fatty Acids. Retrieved from [Link]
LinkedIn. (2024, February 15). Metabolic Flux Analysis: Unveiling Cellular Metabolism for Therapeutic Insights. Retrieved from [Link]
ResearchGate. (n.d.). Protocol for fatty acid analysis using GC-MS. Retrieved from [Link]
ResearchGate. (n.d.). A guide to 13C metabolic flux analysis for the cancer biologist. Retrieved from [Link]
Hellerstein, M. K., & Neese, R. A. (2015). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Progress in lipid research, 59, 1-21.
RSC Publishing. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(40), 25937-25955.
Narayana Medical College. (n.d.). Oxidation of odd chain saturated and unsaturated fatty acids. Retrieved from [Link]
Zhang, J., & Stephanopoulos, G. (2016). Understanding metabolism with flux analysis: from theory to application. Journal of molecular cell biology, 8(6), 461-470.
Crown, S. B., & Antoniewicz, M. R. (2013). Profiling the metabolism of human cells by deep 13C labeling. Metabolic engineering, 15, 12-20.
Wanders, R. J., & Komen, J. C. (2007). The metabolism of phytanic acid and pristanic acid in man: a review. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 855(1), 1-10.
Microbe Notes. (2023, October 17). Alpha Oxidation: Location, Pathway, Steps, Significance. Retrieved from [Link]
Verhoeven, N. M., & Jakobs, C. (2001). Human metabolism of phytanic acid and pristanic acid. Progress in lipid research, 40(6), 453-466.
Zhang, S., Zeng, X., Ren, M., Mao, X., & Qiao, S. (2017). Branched Chain Amino Acids: Beyond Nutrition Metabolism. International journal of molecular sciences, 18(5), 954.
LibreTexts. (2023, August 31). 6.11: Fatty Acid Oxidation. Retrieved from [Link]
ResearchGate. (n.d.). Metabolic pathway of phytanic acid. Retrieved from [Link]
ResearchGate. (n.d.). Metabolic events contributing to fatty acid 13 C-labeling patterns.... Retrieved from [Link]
SciSpace. (n.d.). New insights in phytanic acid metabolism and toxicity. Retrieved from [Link]
Walejko, J. M., Goh, D. W., Wlodek, M. E., & Saffery, R. (2019). Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry. Endocrinology, 160(6), 1375-1386.
Wikipedia. (n.d.). Odd-chain fatty acid. Retrieved from [Link]
ChemSynthesis. (2025, May 20). Methyl pentadecanoate. Retrieved from [Link]
University of California Television (UCTV). (2021, October 23). CARTA: Comparative Anthropogeny: Phytanic Acid Metabolism. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 15-(4-[ 11 C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction. Retrieved from [Link]
Google Patents. (n.d.). CN102816142A - Synthesis method for pentadecanoicacid. Retrieved from
Application Note & Protocol: Preparation of Fatty Acid Methyl Ester (FAME) Standards for Gas Chromatography
Introduction: The Critical Role of Derivatization in Fatty Acid Analysis Gas Chromatography (GC) is the cornerstone technique for the qualitative and quantitative analysis of fatty acids in diverse matrices, from food an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Derivatization in Fatty Acid Analysis
Gas Chromatography (GC) is the cornerstone technique for the qualitative and quantitative analysis of fatty acids in diverse matrices, from food and biofuels to clinical and pharmaceutical samples.[1][2] However, the inherent chemical properties of free fatty acids (FFAs)—namely their polarity and low volatility—present significant analytical challenges, often leading to poor chromatographic peak shape and long retention times.[1][3] To overcome these obstacles, a derivatization step is employed to convert the fatty acids into their corresponding Fatty Acid Methyl Esters (FAMEs). This process replaces the active hydrogen of the carboxyl group with a methyl group, rendering the molecules more volatile and less polar, thus making them amenable to GC analysis.[2][4]
The accuracy and reliability of any FAME analysis are fundamentally dependent on the quality of the standards used for calibration and the quantitative efficiency of the derivatization method. Incomplete or inconsistent derivatization can lead to significant underestimation of fatty acid content and skewed composition profiles. This guide provides an in-depth exploration of the chemical principles and detailed, field-proven protocols for the preparation of FAMEs, designed to ensure the highest level of scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Theoretical Background: The Chemistry of FAME Preparation
The conversion of fatty acids and their glycerides into FAMEs is typically achieved through esterification (for free fatty acids) or transesterification (for acylglycerols like triglycerides).[5] These reactions are most commonly catalyzed by acids or bases. The choice of catalyst and reaction conditions is paramount and depends critically on the nature of the starting material.
Base-Catalyzed Transesterification
Base-catalyzed transesterification is a rapid and efficient method for preparing FAMEs from glycerolipids under mild conditions.[6] Common catalysts include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol, which form the highly nucleophilic methoxide ion (CH₃O⁻).
Mechanism: The methoxide ion attacks the carbonyl carbon of the triglyceride's ester bond, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing a diglyceride and forming a FAME. The reaction proceeds sequentially until all three fatty acid chains are converted to FAMEs.
Causality behind its use: This method is exceptionally fast, often completing within minutes at room temperature for glycerolipids.[6] It is the preferred method for clean samples of oils and fats that are low in free fatty acids (FFAs).
Critical Limitation: The primary drawback of base catalysis is its inability to esterify free fatty acids.[1][6] Instead, FFAs react with the base catalyst in a saponification (soap-making) reaction, which consumes the catalyst and can lead to the formation of emulsions that complicate the extraction of FAMEs.[7][8] Therefore, this method is unsuitable for samples with high FFA content (>2%), such as waste cooking oils or certain biological tissues.[9]
Acid-Catalyzed Esterification and Transesterification
Acid catalysts are capable of simultaneously catalyzing both the esterification of free fatty acids and the transesterification of acylglycerols.[8] This makes acid-catalyzed methods universally applicable to all lipid classes.
Mechanism: The acid catalyst (e.g., H⁺ from HCl or H₂SO₄, or the Lewis acid BF₃) protonates the carbonyl oxygen of the fatty acid or acylglycerol, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water (from esterification) or glycerol (from transesterification) is eliminated, yielding the FAME.[10]
Common Reagents:
Boron Trifluoride (BF₃) in Methanol: BF₃ is a highly effective Lewis acid catalyst for preparing FAMEs from a wide range of lipids.[11][12] It is one of the fastest and most convenient acid catalysts.[7] However, BF₃ is a hazardous reagent, and its methanolic solution has a limited shelf life.[6]
Methanolic HCl: Prepared from acetyl chloride or concentrated hydrochloric acid, methanolic HCl is a widely used, relatively mild, and effective reagent that produces almost quantitative yields.[6]
Methanolic H₂SO₄: While effective, sulfuric acid is highly corrosive and can cause artifacts, such as the degradation of polyunsaturated fatty acids (PUFAs), if used at high concentrations or temperatures.[6]
Causality behind its use: The key advantage of acid catalysis is its effectiveness with samples containing high levels of FFAs.[8] It is the method of choice for complex biological samples and low-grade feedstocks.[9] The main trade-off is that acid-catalyzed reactions are generally much slower than base-catalyzed ones and often require heating for extended periods.[6]
Two-Step Methodologies
For samples with both high FFA and high triglyceride content, a two-step approach is often optimal. This involves an initial base-catalyzed transesterification of the triglycerides, followed by an acid-catalyzed esterification of the remaining FFAs. This can combine the speed of the base-catalyzed reaction with the universality of the acid-catalyzed one. Alternatively, a saponification step can be followed by acid-catalyzed methylation.[1]
Experimental Workflows & Protocols
The following protocols are designed to be self-validating systems. The inclusion of an internal standard before the reaction begins is critical for assessing the efficiency and reproducibility of the entire preparation and extraction process.
Workflow Overview: From Lipid to GC-Ready FAME Standard
Caption: General workflow for FAME standard preparation.
Protocol 3.1: Acid-Catalyzed Methylation using Methanolic HCl
This protocol is robust and suitable for nearly all sample types, including those with high free fatty acid content.[6]
Reagents & Materials:
Lipid sample (10-25 mg)
Internal Standard (IS) solution (e.g., Heptadecanoic acid, C17:0, at 1 mg/mL in toluene)
Toluene
Methanol, anhydrous
Concentrated Hydrochloric Acid (HCl), 35-37%
Hexane, HPLC grade
Saturated Sodium Chloride (NaCl) solution
Anhydrous Sodium Sulfate (Na₂SO₄)
Screw-cap glass tubes with PTFE-lined caps
Heating block or water bath
Vortex mixer
GC vials with inserts
Procedure:
Sample Preparation: Accurately weigh 10-25 mg of the lipid sample into a screw-cap glass tube.
Internal Standard Addition: Add a precise volume (e.g., 100 µL) of the C17:0 internal standard solution to the tube. This step is crucial for quantitative analysis as it accounts for variations in reaction efficiency and sample loss during extraction.[13]
Reagent Preparation (5% HCl in Methanol): In a fume hood, carefully add 5 mL of concentrated HCl to 95 mL of anhydrous methanol. Mix well. This solution should be prepared fresh or stored under inert gas.
Reaction: Add 2 mL of the 5% methanolic HCl solution to the sample tube.
Incubation: Cap the tube tightly and vortex for 30 seconds. Place the tube in a heating block or water bath set to 80-100°C for 1-1.5 hours.[6] For samples rich in polyunsaturated fatty acids (PUFAs), a milder condition of 45°C overnight (16 hours) can be used to prevent degradation.[6]
Cooling & Extraction: Allow the tube to cool to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Cap and vortex vigorously for 1 minute.
Phase Separation: Centrifuge the tube lightly (e.g., 1000 x g for 2 minutes) to achieve clear phase separation. The upper hexane layer contains the FAMEs.
Collection & Drying: Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
Final Preparation: Transfer the dried hexane solution to a GC vial. If the sample concentration is low, the solvent can be evaporated under a gentle stream of nitrogen and redissolved in a smaller, known volume of hexane.[13] The final concentration should ideally be between 0.5 to 4 µg/µL for GC analysis.[13]
This protocol is ideal for pure triglycerides or oils with very low FFA content (e.g., refined vegetable oils).
Reagents & Materials:
Lipid sample (approx. 50 mg)
Internal Standard (IS) solution (e.g., Methyl Heptadecanoate, C17:0-Me, at 1 mg/mL in hexane)
Hexane, HPLC grade
2 M Potassium Hydroxide (KOH) in Methanol
Saturated Sodium Chloride (NaCl) solution
Screw-cap glass tubes with PTFE-lined caps
Vortex mixer
GC vials
Procedure:
Sample Preparation: Weigh approximately 50 mg of the oil sample into a screw-cap glass tube.
Dissolution & IS Addition: Add 1 mL of hexane and vortex to dissolve the oil. Add a precise volume (e.g., 100 µL) of the C17:0-Me internal standard solution. Note: The methyl ester form of the IS is used here as the reaction is very fast and a free acid IS may not react completely.
Reaction: Add 2 mL of 2 M methanolic KOH. Cap the tube tightly and vortex vigorously for 2 minutes at room temperature.[6] The solution may become cloudy as glycerol precipitates.
Quenching & Extraction: Add 2 mL of saturated NaCl solution to stop the reaction and aid phase separation. Vortex for 30 seconds.
Phase Separation: Centrifuge lightly (1000 x g for 2 minutes) to separate the layers.
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
Method Selection and Validation
The choice between an acid- or base-catalyzed method is the most critical decision in FAME preparation. An improper choice can lead to invalid results.
Parameter
Acid-Catalyzed (e.g., Methanolic HCl)
Base-Catalyzed (e.g., Methanolic KOH)
Suitable For
All lipid classes, including high FFA samples
Triglycerides, phospholipids with low FFA content (<2%)
Slower reaction, harsher conditions may degrade PUFAs[6][14]
Ineffective for FFAs, risk of saponification[1][6]
Trustworthiness & Self-Validation:
To ensure your protocol is trustworthy, a validation system must be in place.
Internal Standard (IS): As detailed in the protocols, add an odd-chain fatty acid (e.g., C17:0, C19:0) or its methyl ester, which is not expected to be in the sample, before any reaction occurs.[13] Consistent recovery of the IS across different samples indicates a robust and reproducible procedure.
Reference Material: Periodically analyze a certified reference material (e.g., from NIST or AOCS) with a known fatty acid composition. The results should fall within the certified range.
Completeness Check: To verify that the reaction has gone to completion, analyze the sample by Thin Layer Chromatography (TLC) prior to GC injection. Spot the initial lipid sample, the final FAME extract, and standards for triglycerides and FFAs. A complete reaction will show the disappearance of the initial lipid spot and the appearance of a strong FAME spot.
Troubleshooting Common Issues
Even with robust protocols, problems can arise. A systematic approach to troubleshooting is essential for maintaining data quality.
Caption: Troubleshooting decision tree for FAME preparation.
Concluding Remarks
The preparation of high-quality FAME standards is a non-trivial but essential prerequisite for accurate and reproducible GC analysis of fatty acids. The choice of derivatization chemistry must be guided by a thorough understanding of the sample matrix, particularly its free fatty acid content. Acid-catalyzed methods offer universal applicability, while base-catalyzed methods provide speed for appropriate samples. By implementing the detailed protocols and quality control measures outlined in this guide, researchers can establish a self-validating system that ensures the generation of reliable and authoritative data in their scientific endeavors.
References
Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 51(3), 635–640. [Link]
Carvalho, C. M. L., & Malcata, F. X. (2005). Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids: Insight Studies. Marine Biotechnology, 7(5), 542–554. [Link]
American Oil Chemists' Society (AOCS). Methods of Preparation of Fatty Acids and Their Derivatives: Laboratory Exercises. AOCS. [Link]
LCGC International. (2015). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. LCGC International. [Link]
Igarashi, M., et al. (2004). Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples. Journal of Nutritional Science and Vitaminology, 50(2), 121-127. [Link]
National Renewable Energy Laboratory (NREL). (2015). Determination of Total Lipids as Fatty Acid Methyl Esters (FAME) by in situ Transesterification. NREL Publications. [Link]
Agilent Technologies. (2019). Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples. Agilent Application Note. [Link]
Agilent Technologies. (2011). Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques. Agilent Presentation. [Link]
ResearchGate. (2019). Can fatty acid methyl esters be frozen before GC analysis? ResearchGate. [Link]
Cert, A., Moreda, W., & Pérez-Camino, M. C. (2000). Methods of preparation of fatty acid methyl esters (FAME). Statistical assessment of the precision characteristics from a collaborative trial. Grasas y Aceites, 51(6), 447-455. [Link]
Morrison, W. R., & Smith, L. M. (1964). Preparation of fatty acid methyl esters and dimethylacetals from lipids with boron fluoride-methanol. Journal of Lipid Research, 5(4), 600-608. [Link]
Balasubramanian, R., & Im, J. (2011). Preparation of Fame by Microwave Irradiation Using Boron Trifluoride as a Catalyst. International Journal of Green Energy, 8(3), 333-344. [Link]
SRS International. Synthesis of Biodiesel via Acid Catalysis. SRS International Blog. [Link]
Gawas, S., et al. (2022). Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review. Catalysts, 12(5), 548. [Link]
Separating methyl 4-methylpentadecanoate from 14-methylpentadecanoate isomers
Technical Support Case #8842: Isomeric Resolution of Methyl-Branched FAMEs Subject: Separation and Identification of Methyl 4-methylpentadecanoate vs. Methyl 14-methylpentadecanoate Assigned Specialist: Senior Applicatio...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Case #8842: Isomeric Resolution of Methyl-Branched FAMEs
Subject: Separation and Identification of Methyl 4-methylpentadecanoate vs. Methyl 14-methylpentadecanoate
Assigned Specialist: Senior Application Scientist, Lipidomics Division
Status: Open
Priority: High (Co-elution Risk)
Executive Summary
You are encountering a classic "isobaric interference" challenge. Both methyl 4-methylpentadecanoate (4-MP) and methyl 14-methylpentadecanoate (14-MP, also known as iso-palmitate) share the same molecular formula (
) and molecular weight (270.45 Da).
On standard non-polar GC columns (e.g., DB-5, HP-5ms), these isomers separate poorly because their boiling points are nearly identical. To resolve them, you must exploit their structural shape differences (using polar GC stationary phases) or fragmentation kinetics (using Mass Spectrometry).
This guide provides a three-tiered solution:
Chromatographic Resolution: Column selection and thermal gradients.
Spectral Identification: Diagnostic ion analysis.
Sample Enrichment: Urea complexation for physical separation.
The Core Problem: On non-polar columns (100% dimethyl polysiloxane or 5% phenyl), separation is driven by boiling point. Both isomers boil at approximately the same temperature.
The Solution: Use a High-Polarity Cyanopropyl column.[1] These phases separate based on dipole-dipole interactions. The position of the methyl branch affects the molecule's ability to interact with the stationary phase.
Alternative: Polyethylene Glycol (PEG) (e.g., DB-Wax), though cyanopropyl is superior for positional isomers.
Elution Order (Polar Phase)
On a CP-Sil 88 column, the "Equivalent Chain Length" (ECL) is determined by the disruption of the linear chain.
Methyl 4-methylpentadecanoate: The branch is deep in the chain, significantly disrupting the linear alignment. It interacts less strongly with the phase. Elutes Early.
Methyl 14-methylpentadecanoate (iso): The branch is terminal. The molecule acts "longer" and more linear. Elutes Late (closer to the straight-chain C16:0).[2]
Optimized Thermal Protocol
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
Injection: Split 10:1 (to prevent column overload and peak broadening).
Oven Program:
Start at 140°C (Hold 5 min) – Critical for isomer alignment.
Ramp 2°C/min to 180°C – Slow ramp maximizes resolution.
14-MP: The terminal iso group easily loses a methyl radical (M-15) or an isopropyl radical (M-43). The McLafferty rearrangement (involving the
-hydrogen at C4) is unaffected, so m/z 74 remains the dominant base peak.
4-MP: The methyl group is located at C4 (the
-carbon). While a -hydrogen is still available for the McLafferty rearrangement, the presence of the methyl group weakens the C3-C4 bond. This promotes -cleavage relative to the branch, generating a highly abundant ion at m/z 87 ().
Module 3: Pre-Fractionation (Urea Complexation)
Use Case: If you have a complex biological extract and need to physically separate these isomers before injection.
Principle: Urea crystallizes into a hexagonal lattice with channels approx. 5.5 Å in diameter.
Linear/Near-Linear chains (14-MP): Fit inside the channel (Complexation).
Mid-Branched chains (4-MP): The C4-methyl "bump" prevents the molecule from sliding into the channel. It stays in the solvent (Filtrate).
Step-by-Step Protocol
Dissolution: Dissolve 100 mg of FAME sample in 1 mL Methanol .
Addition: Add 500 mg Urea (supersaturated). Heat to 60°C until clear.
Crystallization: Allow to cool slowly to Room Temperature, then place in a fridge (4°C) for 4 hours. Urea crystals will form, trapping the linear and iso compounds.
Liquid Phase (Filtrate): Enriched in 4-methylpentadecanoate .
Recovery: Add water/hexane to the filtrate to extract the enriched 4-MP.
Visual Troubleshooting Guides
Figure 1: Separation Strategy Decision Tree
Caption: Decision matrix for selecting the appropriate separation pathway based on available hardware.
Figure 2: Urea Complexation Mechanism
Caption: Fractionation logic based on molecular geometry and urea channel inclusion.
Frequently Asked Questions (FAQ)
Q: Why does 4-methylpentadecanoate elute before the 14-methyl isomer on polar columns?A: Polar columns interact with the dipole moments of the ester linkage. A methyl group near the center of the chain (C4) creates a "kink" that disrupts the effective linear contact area with the stationary phase more severely than a terminal methyl group (C14). This reduces the retention time (Lower Equivalent Chain Length).
Q: I see a peak at m/z 87 for both compounds. How is this diagnostic?A: It is a matter of relative abundance.[4] In straight-chain and iso-branched FAMEs (14-MP), the McLafferty ion (m/z 74) is the base peak (100% intensity), and m/z 87 is typically 40-60%. In 4-methyl FAMEs, the cleavage producing m/z 87 is structurally favored, often making it the base peak or equal in intensity to m/z 74.
Q: Can I use a Wax column (PEG) instead of CP-Sil 88?A: Yes, PEG columns (like DB-Wax) are polar and will separate these isomers better than non-polar columns. However, Cyanopropyl phases (CP-Sil 88) generally offer higher resolution for positional FAME isomers due to specific dipole interactions with the nitrile groups on the polymer backbone.
References
Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives - Branched-Chain Fatty Acids. Lipid Library. Retrieved from [Link]
Ran-Ressler, R. R., et al. (2012). Structural identification of branched-chain fatty acid methyl esters by GC-MS. Journal of Lipid Research.
Hayes, D. G., et al. (1998). Urea Complexation for the Rapid, Ecologically Responsible Fractionation of Fatty Acids. Journal of the American Oil Chemists' Society.
Technical Support Center: Troubleshooting Low Recovery of Methyl 4-Methylpentadecanoate
Welcome to the technical support center. As researchers and drug development professionals, achieving accurate and reproducible quantification of lipid species is paramount.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center. As researchers and drug development professionals, achieving accurate and reproducible quantification of lipid species is paramount. This guide provides in-depth troubleshooting for a particularly challenging analyte: methyl 4-methylpentadecanoate. Its unique branched-chain structure can lead to unexpected losses during lipid extraction and analysis.
This document moves beyond simple procedural lists. It delves into the causal mechanisms behind common failures, providing you with the scientific rationale needed to diagnose and solve recovery issues effectively. We will explore everything from initial sample handling to final analytical measurement, ensuring each step is a self-validating part of a robust workflow.
Section 1: Foundational Knowledge - Why is Methyl 4-Methylpentadecanoate a Challenge?
This section addresses the fundamental properties of your analyte and why it requires special consideration compared to its straight-chain counterparts.
Q: What are the key chemical properties of methyl 4-methylpentadecanoate?
A: Methyl 4-methylpentadecanoate, also known as methyl isopalmitate, is a fatty acid methyl ester (FAME). Its key properties are summarized below[1]:
Property
Value
Molecular Formula
C₁₇H₃₄O₂
Molecular Weight
270.5 g/mol
Structure
A 15-carbon chain (pentadecanoate) with a methyl group at the 4th carbon position, esterified with methanol.
The most critical feature is the methyl branch on the fourth carbon. This seemingly small modification significantly alters its physical and chemical behavior.
Q: How does the branched-chain structure of methyl 4-methylpentadecanoate affect its recovery?
A: The methyl group introduces two primary challenges:
Altered Physical Properties: Industrial applications utilize branched-chain fatty acids for their enhanced solubility and lower viscosity compared to linear acids[2]. During a liquid-liquid extraction like the Folch method, this altered polarity, while minor, can affect its partitioning behavior and increase its tendency to be trapped in emulsions at the solvent interface.
Steric Hindrance: The methyl group is relatively close to the ester head. This creates steric hindrance, a "molecular crowding" that can physically block or slow down chemical reactions at the ester group. This is particularly relevant during saponification (hydrolysis of the ester) and transesterification, where incomplete reactions are a common cause of low yield. Some enzymes used in lipid modification even exhibit a preference for non-branched fatty acids, highlighting the impact of this structural feature[3].
Section 2: General Troubleshooting Workflow
Before diving into specific issues, a structured approach is essential. This workflow diagram provides a logical path to diagnose the source of low recovery. The first and most critical step is the introduction of an appropriate internal standard.
Caption: A decision tree for troubleshooting low analyte recovery.
This is where physical loss of the analyte often occurs. Errors in this stage will affect both the internal standard and the target analyte.
Q: I'm using a classic liquid-liquid extraction method (e.g., Folch, Bligh & Dyer) and see low recovery. What are the most common pitfalls?
A: These methods are robust but sensitive to procedural details. The goal is to create a single-phase system of chloroform-methanol-water to fully extract lipids, then break it into two phases to separate lipids from polar contaminants[4].
Common errors include:
Incorrect Solvent Ratios: The initial monophasic system and final biphasic system are critically dependent on the precise ratio of chloroform, methanol, and water from your sample[5]. Deviations can lead to incomplete extraction or poor phase separation. For tissues with high lipid content (>2%), the Folch method generally yields better results than the Bligh & Dyer method[5][6].
Insufficient Homogenization: The solvent must have intimate contact with the entire sample. For solid tissues, thorough homogenization is non-negotiable. For viscous liquids, vigorous vortexing is required. Inadequate homogenization is a leading cause of low and variable recovery[7].
Incomplete Phase Separation or Emulsions: After adding water or saline to break the phases, a persistent emulsion can form at the interface. This emulsion is rich in lipids and can trap your analyte. To resolve this, centrifuge at a higher speed/longer time or add a small amount of NaCl to increase the ionic strength of the aqueous phase.
Aspiration of the Interface: When collecting the lower chloroform layer, be careful not to disturb the protein/emulsion layer at the interface. It is better to leave a small amount of the chloroform phase behind than to contaminate your extract.
Caption: The two key stages of the Folch lipid extraction method.
Q: I'm considering Solid-Phase Extraction (SPE). How can it help, and what should I watch out for?
A: SPE is an excellent technique for cleaning up complex samples or isolating specific lipid classes[8]. For methyl 4-methylpentadecanoate, a reverse-phase sorbent (like C18/ODS) is typically used.
How it Helps: SPE can remove polar interferences more effectively than a simple liquid-liquid wash. It is also less prone to emulsion formation. The basic four-step process is Condition, Load, Wash, and Elute[9].
Common Pitfalls:
Sorbent Drying: Never let the sorbent bed dry out between the conditioning and loading steps. This can deactivate the phase and lead to poor recovery.
Sample Overload: Exceeding the binding capacity of the cartridge will cause your analyte to "break through" during the loading step and be lost.
Incorrect Wash/Elution Solvents: The wash step must be strong enough to remove interferences but weak enough to leave your analyte bound. The elution step must be strong enough to fully recover your analyte. For a C17 FAME on a C18 cartridge, a typical wash might be a high percentage of water in methanol, while elution would require a non-polar solvent like hexane or methyl formate[10].
Section 4: FAQs - Derivatization: Saponification vs. Transesterification
If your internal standard recovery is good but your analyte recovery is still low, the problem likely lies in the chemical conversion of the native lipid to its methyl ester form.
Q: What is the difference between saponification followed by esterification and direct transesterification?
A: Both processes convert a lipid (like a triglyceride) into a FAME for GC-MS analysis, but they follow different paths.
Saponification/Esterification: This is a two-step process. First, a strong base (e.g., KOH) hydrolyzes the triglyceride into glycerol and fatty acid salts (soaps)[11][12]. The mixture is then acidified to produce free fatty acids, which are subsequently methylated using a catalyst like boron trifluoride (BF₃) in methanol.
Direct Transesterification: This is a single-step reaction where the triglyceride is directly reacted with an alcohol (methanol) in the presence of a catalyst to produce FAMEs and glycerol[13][14].
Caption: Comparison of two-step vs. one-step FAME preparation.
Q: My FAME conversion seems incomplete. Could the methyl branch be the cause, and how do I fix it?
A: Yes, this is a highly probable cause. The steric hindrance from the 4-methyl group can slow the reaction rate. If the reaction conditions (time, temperature, catalyst concentration) are optimized for linear FAMEs, they may be insufficient for your branched analyte.
Troubleshooting Strategies:
Increase Reaction Time: This is the simplest modification. Try increasing the incubation time by 50-100% to allow the reaction to proceed to completion.
Increase Temperature: Raising the temperature increases reaction kinetics. However, do not exceed the boiling point of your solvent (e.g., methanol boils at ~65°C) unless using a sealed reaction vessel designed for pressure[15]. Overheating can lead to solvent loss and decreased yield[15].
Optimize Catalyst Concentration: For base-catalyzed transesterification, ensure the catalyst amount is sufficient, typically around 1-1.5% w/w of the lipid amount[16].
Switch Catalyst Type:
Base-catalyzed (e.g., KOH, NaOMe): Faster and more common, but highly sensitive to water and free fatty acids in the sample, which can consume the catalyst and inhibit the reaction[15].
Acid-catalyzed (e.g., H₂SO₄, HCl in Methanol): Slower, but much more tolerant of water and can simultaneously esterify free fatty acids and transesterify triglycerides. This can be a more robust choice for crude or wet extracts.
Section 5: Detailed Troubleshooting Protocols
Protocol 1: Robust Modified Folch Extraction for Tissues
This protocol incorporates an internal standard and best practices to minimize analyte loss.
Preparation: Prepare a stock solution of an internal standard (IS), such as methyl heptadecanoate (C17:0) or methyl nonadecanoate (C19:0), in chloroform:methanol (2:1 v/v).
Homogenization: Weigh ~100 mg of tissue into a glass tube. Add a known volume of the IS stock solution. Add chloroform:methanol (2:1 v/v) to a total volume of 20 times the tissue weight (e.g., 2 mL for 100 mg).
Extraction: Homogenize the tissue thoroughly using a probe sonicator or bead beater until no visible particles remain. Shake on an orbital shaker for 20 minutes at room temperature[7].
Phase Separation: Add 0.25 volumes of 0.9% NaCl solution (e.g., 0.5 mL for a 2 mL solvent volume). Vortex vigorously for 30 seconds.
Centrifugation: Centrifuge at 2000 x g for 10 minutes to achieve a clean separation of the two phases.
Collection: Using a glass Pasteur pipette, carefully transfer the lower chloroform layer to a clean glass tube, avoiding the interface.
Drying: Evaporate the solvent under a gentle stream of nitrogen. Do not over-dry, as this can lead to loss of more volatile lipids. The sample is now ready for derivatization.
Protocol 2: Optimizing Base-Catalyzed Transesterification for Branched-Chain FAMEs
This protocol uses optimized conditions to overcome potential steric hindrance.
Reagent Preparation: Prepare a 2 M solution of potassium hydroxide (KOH) in methanol. Handle with care.
Reaction Setup: Reconstitute the dried lipid extract (from Protocol 1) in 1 mL of toluene. Add 2 mL of the 2 M methanolic KOH solution.
Incubation: Cap the tube tightly. Place in a heating block or water bath set to 60°C. Extend the incubation time to 90 minutes to ensure complete reaction for the sterically hindered analyte.
Neutralization & Extraction: After cooling, add 2 mL of hexane and 3 mL of saturated NaCl solution. Vortex thoroughly.
Collection: Centrifuge for 5 minutes at 1000 x g. Collect the upper hexane layer, which contains the FAMEs.
Drying & Analysis: Dry the hexane extract over anhydrous sodium sulfate, then transfer to a GC vial for analysis.
Sometimes, the problem isn't recovery but the final measurement.
Q: My internal standard recovery is good, but my analyte peak is small and tails badly. Is this an extraction problem?
A: No, with good internal standard recovery, the issue is almost certainly analytical. Peak tailing in GC analysis of FAMEs is a common problem that leads to poor peak integration and artificially low calculated concentrations.
Cause: Tailing is often caused by "active sites" in the GC system. These can be contaminants in the inlet liner, fragments of the septum, or a degraded section of the analytical column. These sites can interact with the analyte, causing it to elute slowly and asymmetrically.
Solution:
Perform Inlet Maintenance: Replace the inlet liner and the septum. These are consumable parts and a frequent source of contamination.
Clip the Column: Trim 5-10 cm from the front of the analytical column. This removes any non-volatile residues that may have accumulated at the head of the column.
Use a Test Mix: Before running your samples, inject a standard FAME mix. If the standard peaks also tail, it confirms the problem is with the GC system and not your sample matrix.
References
I. A. W. Advances in Lipid Extraction Methods—A Review. Molecules2021 , 27(1), 4. [Link]
Optimization of Bioactive Lipid Synthesis by Enzymatic Acidolysis Using EPA + DHA Concentrate from Rainbow Trout and Tocopherols from Maqui Seed Oil. Antioxidants2024 , 13(3), 329. [Link]
Evaluation of factors affecting on lipid extraction for recovery of fatty acids from Nannochloropsis oculata micro-algae to biodiesel production. ResearchGate2014 . [Link]
Folch Method: Simple Lipid Extraction Guide. National Library of Indonesia2024 . [Link]
Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. International Journal of Molecular Sciences. [Link]
Optimization of Transesterification Process for Bio-diesel Production from Fish oil. ResearchGate2009 . [Link]
Analysis of fatty acid content in rice by GC-MS/MS combined with metabolite database. Shimadzu2021 . [Link]
“Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. International Journal of Molecular Sciences2017 , 18(4), 710. [Link]
Development of solid-phase extraction and methylation procedures to analyse free fatty acids in lipid-rich seeds. Phytochemical Analysis2008 , 19(6), 540-548. [Link]
Advantages and disadvantages of various lipid extraction methods. ResearchGate. [Link]
Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. LCGC International2021 , 34(s5), 18-23. [Link]
Modeling and optimization of transesterification of Jatropha oil to fatty acid methyl ester: application of response surface methodology (CCD) and Taguchi orthogonal method. RSC Advances2023 , 13(42), 29631-29645. [Link]
Update on solid-phase extraction for the analysis of lipid classes and related compounds. Progress in Lipid Research2003 , 42(2), 152-185. [Link]
Saponification of Fats and Oils; Soaps and Detergents. Chemistry LibreTexts2020 . [Link]
The Natural Attenuation of Fatty Acid Methyl Esters (FAME) in Soil and Groundwater. CONCAWE2016 . [Link]
Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. ResearchGate. [Link]
New Process for the production of branched-chain fatty acids. ResearchGate. [Link]
A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Lipid Research2015 , 56(7), 1446-1455. [Link]
Solvent Challenges Associated with the Storing and Extraction of Lipids. Avanti Polar Lipids2019 . [Link]
Optimization of Enzymatic Transesterification of Acid Oil for Biodiesel Production Using a Low-Cost Lipase. Applied Biochemistry and Biotechnology2024 . [Link]
Solid phase extraction and enrichment of essential fatty acid methyl esters from soy-derived biodiesel by novel pi-complexing sorbents. Journal of Chromatography A2010 , 1217(39), 6012-6019. [Link]
Experiment 6: Synthesis of Soap. Pasadena City College. [Link]
Effect of extraction time on recovery of FAME, unreacted oil and... ResearchGate. [Link]
Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL. [Link]
Natural attenuation of fatty acid methyl esters (FAME) in soil and groundwater. Environmental Science and Pollution Research2016 , 23(16), 15993-16012. [Link]
Biosynthesis of Branched Chain Fatty Acids. ResearchGate. [Link]
Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. Journal of the Fisheries Research Board of Canada1999 . [Link]
Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library2019 . [Link]
Optimization of the transesterification reaction in biodiesel production. ResearchGate. [Link]
Enhancing Recovery Yield of Vegetable Oil Methyl Ester for Bioresin Production: A Comparison Study Using Acid Neutralization. Polymers2024 , 16(3), 405. [Link]
Enhanced fatty acid methyl esters recovery through a simple and rapid direct transesterification of freshly harvested biomass of Chlorella vulgaris and Messastrum gracile. Scientific Reports2021 , 11(1), 2795. [Link]
A RAPID METHOD OF TOTAL LIPID EXTRACTION AND PURIFICATION. Canadian Journal of Biochemistry and Physiology1959 , 37(8), 911-917. [Link]
GC-MS Analysis of Phytochemical Compounds of Normal and Leaf Galls of Madhuca longifolia (Koenig) j.f.Macb. IOSR Journal of Pharmacy and Biological Sciences2017 . [Link]
Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. Analytical and Bioanalytical Chemistry2022 , 414(25), 7233-7242. [Link]
What is soapification and esterification? Quora. [Link]
Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. Energy & Fuels2018 , 32(11), 11466-11473. [Link]
LIPIDS: SAPONIFICATION (THE PROPERTIES AND SYNTHESIS OF SOAP). Mrs. Iufer's Chemistry Site. [Link]
Peaks tailing-problem on fatty acid and ester analyses. Chromatography Forum2016 . [Link]
A Comparative Guide to the NMR Spectra of Methyl 4-methylpentadecanoate and iso-Palmitate (Methyl 14-methylpentadecanoate)
In the landscape of lipid analysis, nuclear magnetic resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for detailed structural elucidation. For researchers, scientists, and professionals in...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of lipid analysis, nuclear magnetic resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for detailed structural elucidation. For researchers, scientists, and professionals in drug development, the ability to unambiguously differentiate between closely related isomers is paramount. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of two constitutional isomers: methyl 4-methylpentadecanoate and methyl 14-methylpentadecanoate, the latter commonly known as iso-palmitate. Understanding the subtle yet distinct differences in their spectral fingerprints is crucial for accurate identification and characterization in complex mixtures.
Introduction: The Challenge of Isomeric Differentiation
Methyl 4-methylpentadecanoate and iso-palmitate share the same molecular formula (C₁₇H₃₄O₂) and, consequently, the same molecular weight. Both are saturated fatty acid methyl esters (FAMEs) with a single methyl branch. However, the position of this methyl branch along the pentadecanoate backbone profoundly influences the local electronic environment of nearby protons and carbons. This, in turn, gives rise to unique chemical shifts and splitting patterns in their respective NMR spectra, providing a robust basis for their differentiation. While other analytical techniques like mass spectrometry can also be employed, NMR spectroscopy offers a comprehensive structural snapshot in a single experiment.[1][2]
To ensure the accurate and reproducible acquisition of NMR data for these lipids, a standardized experimental protocol is essential.
1. Sample Preparation:
Accurately weigh approximately 25 mg of the fatty acid methyl ester sample.
Dissolve the sample in 0.75 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for lipid analysis as it is an excellent solvent for nonpolar compounds and its residual solvent peak is well-characterized.[3]
Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
Spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[4]
¹H NMR:
Acquire a standard one-dimensional proton spectrum.
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
¹³C NMR:
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals, simplifying the spectrum.
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
Below is a Graphviz diagram illustrating the general workflow for NMR analysis of FAMEs.
Figure 1: General workflow for NMR analysis of fatty acid methyl esters.
¹H NMR Spectral Comparison
The ¹H NMR spectra of long-chain saturated FAMEs are generally characterized by a few key regions. The most significant differences between methyl 4-methylpentadecanoate and iso-palmitate will be observed in the upfield aliphatic region, specifically for the protons on and adjacent to the branching methyl group.
Shared Features:
Methyl Ester Protons (-OCH₃): A sharp singlet at approximately 3.67 ppm is characteristic of the methyl ester group in both molecules.
α-Methylene Protons (-CH₂-COO-): A triplet at around 2.30 ppm corresponds to the methylene group adjacent to the carbonyl carbon.
Bulk Methylene Protons (-(CH₂)n-): A large, broad signal centered around 1.25 ppm arises from the overlapping signals of the numerous methylene groups in the long aliphatic chain.
Terminal Methyl Protons (-CH₃): A triplet at approximately 0.88 ppm is typical for the terminal methyl group of the straight-chain portion.
Key Differentiating Features:
The primary distinction lies in the signals associated with the branched methyl group and the adjacent methine proton.
Methyl 4-methylpentadecanoate:
The branched methyl group (C4-CH₃) will appear as a doublet, due to coupling with the methine proton at C4. This doublet is expected to be slightly downfield from the terminal methyl triplet, likely in the range of 0.85-0.95 ppm.
The methine proton at C4 (-CH-) will be a multiplet, coupled to the protons of the adjacent methylene groups (C3 and C5) and the branched methyl group. This complex signal will be further upfield, likely around 1.4-1.6 ppm, and may be obscured by other signals.
Methyl 14-methylpentadecanoate (iso-palmitate):
The two branched methyl groups at the iso-terminus (C14-(CH₃)₂) are chemically equivalent and will appear as a doublet at approximately 0.86 ppm, integrating to six protons. This signal is often more intense than the terminal methyl triplet of a straight-chain FAME.
The methine proton at C14 (-CH-) will be a multiplet due to coupling with the adjacent methylene group (C13) and the two terminal methyl groups. This signal is typically found around 1.5 ppm.
The structural differences and their impact on the proton environments are visualized below.
Figure 2: Structures of the two FAME isomers.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Differentiating Regions
Protons
Methyl 4-methylpentadecanoate
Methyl 14-methylpentadecanoate (iso-palmitate)
Multiplicity
Branched -CH₃
~0.88
~0.86 (2 x CH₃)
Doublet
Methine -CH-
~1.50
~1.52
Multiplet
-OCH₃
3.67
3.67
Singlet
α-CH₂
2.30
2.30
Triplet
Terminal -CH₃ (straight chain end)
0.88
N/A
Triplet
¹³C NMR Spectral Comparison
The ¹³C NMR spectrum provides a more direct and often less ambiguous means of differentiation, as signal overlap is less of an issue. Each unique carbon atom in the molecule will give rise to a distinct signal.
Shared Features:
Carbonyl Carbon (-COO-): A signal in the downfield region, around 174 ppm.
Methyl Ester Carbon (-OCH₃): A signal at approximately 51.4 ppm.
α-Methylene Carbon (-CH₂-COO-): A signal around 34 ppm.
Bulk Methylene Carbons (-(CH₂)n-): A cluster of signals between 29 and 30 ppm.
Terminal Methyl Carbon (-CH₃): A signal around 14 ppm for the straight-chain terminus.
Key Differentiating Features:
The chemical shifts of the carbons at and near the branch point are highly diagnostic.
Methyl 4-methylpentadecanoate:
The introduction of a methyl group at the C4 position will cause a downfield shift for C4 itself (methine carbon) and will also influence the chemical shifts of the adjacent carbons C3 and C5 through the gamma-gauche effect.
The branched methyl carbon (C4-CH₃) will have a characteristic chemical shift in the aliphatic region, typically around 19-22 ppm.
Methyl 14-methylpentadecanoate (iso-palmitate):
The two terminal methyl carbons (C15 and C16) of the iso- group will be equivalent and appear as a single peak around 22.6 ppm.
The methine carbon (C14) will be found at approximately 27.9 ppm.
The methylene carbon adjacent to the branch point (C13 ) will also have a distinct chemical shift, typically around 39 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Differentiating Carbons
Carbon
Methyl 4-methylpentadecanoate
Methyl 14-methylpentadecanoate (iso-palmitate)
C=O
~174.4
~174.4
-OCH₃
~51.4
~51.4
C2
~34.1
~34.1
C3
~31.9
~24.9
C4
~36.7 (methine)
~29.7 (methylene)
C4-CH₃
~19.5
N/A
C13
~29.7 (methylene)
~39.0
C14
~29.4 (methylene)
~27.9 (methine)
C15
~22.7 (methylene)
~22.6 (methyl)
C16 (terminal)
~14.1 (methyl)
~22.6 (methyl)
Conclusion: A Clear Distinction by NMR
While methyl 4-methylpentadecanoate and methyl 14-methylpentadecanoate (iso-palmitate) are structurally similar, their ¹H and ¹³C NMR spectra exhibit clear and predictable differences. The key to their differentiation lies in the unique signals generated by the protons and carbons at and adjacent to the methyl branch. In the ¹H NMR spectrum, the multiplicity and integration of the upfield methyl signals provide a strong indication of the branching pattern. However, for unambiguous assignment, the ¹³C NMR spectrum is superior, offering distinct chemical shifts for the methine and methyl carbons at the branch point, as well as for the neighboring carbons. By carefully analyzing these specific spectral regions, researchers can confidently distinguish between these two FAME isomers, ensuring the integrity and accuracy of their scientific findings.
D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 3(2), 46-50. [Link]
Mello, V. M., et al. (2008). Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H‐NMR spectroscopy. Magnetic Resonance in Chemistry, 46(12), 1162-1168. [Link]
Lipid Profiling Using 1H NMR Spectroscopy. (2014). Methods in Molecular Biology, 1198, 261-275. [Link]
Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. (2011). Journal of Lipid Research, 52(7), 1435-1443. [Link]
Tariq, M., et al. (2011). Identification, FT-IR, NMR (1H and 13C) and GC/MS studies of fatty acid methyl esters in biodiesel from rocket seed oil. Fuel Processing Technology, 92(3), 336-341. [Link]
NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements. (2017). Journal of Visualized Experiments, (123), 55648. [Link]
Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using H-1-NMR spectroscopy. (2008). Magnetic Resonance in Chemistry, 46(12), 1162-8. [Link]
Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. (2021). Molecules, 26(21), 6496. [Link]
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Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques. (n.d.). Agilent. [Link]
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High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. (2016). Molecules, 21(12), 1695. [Link]
Essential Protective Measures for Handling Methyl 4-methylpentadecanoate
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, immediate safety and logistical information for...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, immediate safety and logistical information for the handling of Methyl 4-methylpentadecanoate. The principles and protocols outlined here are designed to build a deep, intrinsic trust in our safety culture by providing value that extends beyond the product itself. Our procedures are grounded in the well-established RAMP framework—Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies.
Chemical Profile and Hazard Assessment
Methyl 4-methylpentadecanoate is a fatty acid methyl ester (FAME). While specific toxicological data for this compound is not extensively documented, a conservative approach requires us to handle it with the same respect as similar long-chain esters. The primary hazards are associated with its potential as an irritant and its physical properties.
Hazard Recognition: Based on Safety Data Sheets (SDS) for analogous compounds like methyl pentadecanoate, the primary risks are categorized as follows:
Eye Irritation: Direct contact can cause serious eye irritation or damage.[1][2]
Skin Contact: Prolonged or repeated exposure may cause skin irritation.[3]
Inhalation: While the vapor pressure is expected to be low, inhalation of mists or aerosols may cause respiratory tract irritation.[3][4]
It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed hazard information.[6] The SDS is the primary source for understanding the risks of the chemicals you work with.[6]
Engineering and Administrative Controls: Your First Line of Defense
Before resorting to Personal Protective Equipment (PPE), we must prioritize engineering and administrative controls to minimize exposure.[7] PPE is the last line of defense in the hierarchy of safety controls.[8]
Engineering Controls:
Ventilation: All handling of Methyl 4-methylpentadecanoate should be conducted in a well-ventilated area.[4] For procedures that may generate aerosols or mists, a chemical fume hood is mandatory.[3]
Eyewash Stations and Safety Showers: Ensure unobstructed access to a functional eyewash station and safety shower.
Administrative Controls:
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound.
Training: All personnel must be trained on the specific hazards and handling procedures for this chemical before commencing any work.[7][9]
Workplace Practices: Avoid eating, drinking, or smoking in laboratory areas.[5] Wash hands thoroughly after handling the chemical.[2][5]
Personal Protective Equipment (PPE) Ensemble
A risk assessment should guide the selection of appropriate PPE for each specific task.[8][9] The following table summarizes the recommended PPE for handling Methyl 4-methylpentadecanoate.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and preparing solutions
Safety glasses with side shields
Nitrile or neoprene gloves
Laboratory coat
Not generally required if handled in a ventilated area
Transferring and mixing
Chemical splash goggles
Nitrile or neoprene gloves
Laboratory coat
Not generally required if handled in a fume hood
Heating or reacting
Chemical splash goggles and face shield
Nitrile or neoprene gloves
Chemical-resistant apron over a laboratory coat
Recommended if there is a potential for aerosol generation
Cleaning spills
Chemical splash goggles and face shield
Heavy-duty nitrile or neoprene gloves
Chemical-resistant apron over a laboratory coat
Air-purifying respirator with organic vapor cartridges
Eye and Face Protection:
To prevent eye irritation from splashes, appropriate eye protection is mandatory.[9]
Safety Glasses: At a minimum, safety glasses with side shields should be worn for all routine operations.
Chemical Splash Goggles: When there is a higher risk of splashing, chemical splash goggles that provide a complete seal around the eyes are required.[10]
Face Shield: For tasks with a significant splash or aerosol generation potential, a face shield should be worn in conjunction with chemical splash goggles.
Hand Protection:
Gloves are essential to prevent skin contact.[11]
Material Selection: Nitrile or neoprene gloves are recommended for handling fatty acid methyl esters.[12] Always check the manufacturer's glove compatibility chart for specific breakthrough times and degradation data.[11][13]
Proper Use: Inspect gloves for any signs of damage before use. Remove and replace gloves immediately if they become contaminated. Do not wear gloves outside of the laboratory area.
Body Protection:
Laboratory Coat: A standard laboratory coat should be worn to protect clothing and skin from minor splashes.[10][11]
Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection:
Respiratory protection is not typically required when handling this compound in a well-ventilated area or a fume hood.[9] However, if engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, an air-purifying respirator with organic vapor cartridges should be used.
Step-by-Step Protocols
Donning and Doffing PPE Workflow
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Spill and Exposure Procedures
Minor Spill:
Alert personnel in the immediate area.
Wear appropriate PPE, including gloves, goggles, and a lab coat.
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad).
Collect the absorbed material into a suitable, labeled container for hazardous waste.
Clean the spill area with soap and water.
Major Spill:
Evacuate the area immediately.
Alert your supervisor and the institutional safety office.
Prevent entry into the affected area.
Follow the instructions of the emergency response team.
In Case of Exposure:
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.
Skin: Remove contaminated clothing and wash the affected area with soap and water.[15] Seek medical attention if irritation persists.
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Decontamination and Waste Disposal Plan
Proper disposal of chemical waste is a legal and ethical responsibility.[16]
Waste Handling and Disposal Workflow
Caption: Workflow for the safe disposal of chemical waste.
Waste Segregation:
All waste contaminated with Methyl 4-methylpentadecanoate, including used gloves, absorbent materials, and empty containers, must be collected as hazardous chemical waste.[3]
Do not mix this waste with other waste streams.
Container and Labeling:
Use only compatible, properly sealed, and clearly labeled containers for waste collection.[17] The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards.
Storage and Disposal:
Store waste containers in a designated satellite accumulation area.[17][18]
Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[3][18]
By adhering to these guidelines, we can ensure a safe laboratory environment that fosters both groundbreaking research and the well-being of our scientific community.
References
Mercuria. Safety Data Sheet: Fatty Acid Methyl Ester (FAME / Biodiesel). Retrieved from [Link]
Carl ROTH. Safety Data Sheet: Fatty acid methyl ester mixture. Retrieved from [Link]
GL Sciences Inc. (2021, November 24). Safety Data Sheet: Fatty acid methyl ester 8 component mixture. Retrieved from [Link]
Columbus Chemical Industries. (2017, October 31). SDS: Soybean oil fatty acid methyl esters. Retrieved from [Link]
Today's Clinical Lab. (2019, May 15). Proper Use of Personal Protective Equipment (PPE). Retrieved from [Link]
CPAChem. (2022, September 12). Safety data sheet: n-Pentadecanoic acid methyl ester. Retrieved from [Link]
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
Occupational Safety and Health Administration. Personal Protective Equipment. Retrieved from [Link]
Chemos GmbH & Co.KG. (2023, November 15). Safety Data Sheet: Methyl pentadecanoate. Retrieved from [Link]
Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]
American Chemical Society. The ACS Guide to Scholarly Communication. Retrieved from [Link]
Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing. Retrieved from [Link]
American Chemical Society. ACS Guide to Scholarly Communication. Retrieved from [Link]
USF Health and Safety. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF) [Video]. YouTube. Retrieved from [Link]
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]
American Chemical Society. (2020). Communicating Safety Information. In The ACS Guide to Scholarly Communication. Retrieved from [Link]
University of California, Riverside Environmental Health and Safety. OSHA Glove Selection Chart. Retrieved from [Link]
Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved from [Link]
LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]
University of California, Berkeley Environmental Health & Safety. Hand Protection Chemical Resistance Guide. Retrieved from [Link]
American Chemical Society. (2025, April 8). ACS Style Quick Guide. In The ACS Guide to Scholarly Communication. Retrieved from [Link]
MDPI. (2024). Legacy and Emerging Organophosphate Esters (OPEs) in a Rural–Urban Transition Watershed: Spatiotemporal Distribution, Sources, and Toxicity Screening. Retrieved from [Link]
Medical Lab Lady Gill. (2017, August 15). Lab Safety: waste disposal [Video]. YouTube. Retrieved from [Link]
American Chemical Society. (2022, June 3). Chemical Safety Information Resources | ACS College Safety Video #2 [Video]. YouTube. Retrieved from [Link]